2-Amino-7-nitrofluorene

Beschreibung

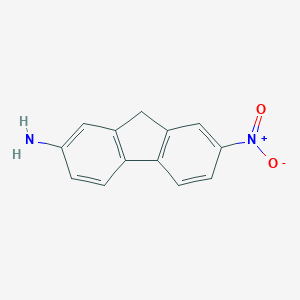

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-nitro-9H-fluoren-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMROTSXJSMTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153259 |

Source

|

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-32-0 |

Source

|

| Record name | 7-Nitro-9H-fluoren-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-7-nitrofluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluoren-2-amine, 7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-7-nitrofluorene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y7L7MM5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-7-nitrofluorene chemical properties and structure

An In-depth Technical Guide to 2-Amino-7-nitrofluorene

Introduction

2-Amino-7-nitrofluorene (ANF) is a polycyclic aromatic compound belonging to the family of nitroarenes. It is characterized by a fluorene backbone substituted with an amino group at position 2 and a nitro group at position 7. ANF is primarily encountered as a research chemical and is a known mutagenic and carcinogenic substance.[1][2] Its genotoxic properties stem from its metabolic activation into reactive intermediates that can form adducts with DNA. A thorough understanding of its chemical properties, structure, and biological interactions is critical for researchers in toxicology, carcinogenesis, and drug development who may use it as a model compound for studying DNA damage and repair mechanisms. This guide provides a comprehensive technical overview of ANF, intended for scientists and professionals in related fields.

Part 1: Chemical Properties and Structure

The unique biological activity of 2-Amino-7-nitrofluorene is a direct consequence of its distinct chemical structure and resulting physicochemical properties.

Physicochemical Data

A summary of the key physicochemical properties of ANF is presented below. These parameters are fundamental for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1214-32-0 | [1][3] |

| Molecular Formula | C13H10N2O2 | [1][3] |

| Molecular Weight | 226.23 g/mol | [1][3] |

| Melting Point | 234-235°C | [1][4] |

| Boiling Point (Predicted) | 458.4 ± 38.0 °C | [1] |

| Density (Predicted) | 1.392 ± 0.06 g/cm3 | [1] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly, Heated), Acetone, Ethanol | [1][4] |

| Appearance | Not specified, but related compounds are powders/crystals. | [5][6] |

Structural Analysis

The structure of ANF consists of a tricyclic fluorene core. The electron-donating amino (-NH2) group and the electron-withdrawing nitro (-NO2) group are positioned at opposite ends of the long axis of the molecule, creating a significant dipole moment. This "push-pull" electronic characteristic is crucial to its reactivity and interactions with biological macromolecules.

Caption: Chemical structure of 2-Amino-7-nitrofluorene (ANF).

Spectral Data: While a full spectral analysis is beyond the scope of this guide, key analytical techniques for characterizing ANF include:

-

Mass Spectrometry (MS): Used to confirm the molecular weight (226.23 g/mol ).[7]

-

Synchronous Fluorescence Spectroscopy: ANF exhibits solvatochromism, where its fluorescence spectrum shifts depending on the polarity of the solvent.[8] This property can be exploited for sensitive detection.

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the fluorene ring.[9]

Part 2: Synthesis and Reactivity

Synthetic Approach

ANF is not a naturally occurring compound and must be synthesized for research purposes. A common synthetic route involves the partial reduction of 2,7-dinitrofluorene.[10] The challenge in this synthesis is to selectively reduce one nitro group to an amino group while leaving the other intact.

A generalized protocol for this type of selective reduction, adapted from procedures for similar aromatic nitro compounds, is described below.[11]

Experimental Protocol: Selective Reduction of a Dinitroarene

-

Dissolution: Dissolve the starting material (e.g., 2,7-dinitrofluorene) in a suitable solvent, such as ethanol, in a three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser.

-

Catalyst Addition: Warm the solution (e.g., to 50°C) and add a catalytic amount of a hydrogenation catalyst, such as palladium on activated charcoal (Pd/C).

-

Reductant Addition: Add a reducing agent, such as hydrazine hydrate, dropwise to the stirred mixture over a period of 30-60 minutes. The exothermicity of the reaction should be carefully controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the dissolution of the starting material and a color change in the solution. Thin-layer chromatography (TLC) is used to confirm the consumption of starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure 2-Amino-7-nitrofluorene.

Caption: Generalized workflow for the synthesis of ANF.

Part 3: Metabolic Activation and Genotoxicity

The carcinogenicity of ANF is not due to the parent molecule itself but rather to its metabolic activation into reactive electrophiles. This process is a multi-step enzymatic pathway primarily occurring in the liver.[12]

The key pathway involves the reduction of the nitro group to a hydroxylamino intermediate, which can then be further activated.[13]

-

Nitroreduction: The nitro group of ANF is reduced to a nitroso group (-NO) and then to a N-hydroxylamino group (-NHOH). This reduction is catalyzed by various nitroreductase enzymes, including cytosolic enzymes like xanthine oxidase and microsomal enzymes like cytochrome P450 reductase.[13][14]

-

Esterification (Activation): The N-hydroxylamino intermediate is a proximate carcinogen. It is further activated by esterification (e.g., acetylation or sulfation) to form a highly reactive N-acetoxy or N-sulfonyloxy ester.

-

Formation of Nitrenium Ion: These esters are unstable and can spontaneously break down to form a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion readily attacks nucleophilic sites on DNA bases, primarily the C8 and N2 positions of guanine, forming covalent DNA adducts. These adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating cancer.

This metabolic activation pathway is similar to that of the well-studied carcinogen 2-acetylaminofluorene (AAF).[12][15] In fact, studies have shown that ANF can be metabolized to AAF in vivo, entering its carcinogenic pathway.[12][16]

Caption: Metabolic activation pathway of 2-Amino-7-nitrofluorene.

Part 4: Toxicological Profile

2-Amino-7-nitrofluorene is classified as a mutagen and a carcinogen based on extensive studies in animal models and in vitro genotoxicity assays.[1][17] Its parent compound, 2-nitrofluorene, is considered possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[18]

-

Mutagenicity: ANF is mutagenic in various bacterial assays (e.g., the Ames test) and induces DNA damage in eukaryotic cells.[2][18]

-

Carcinogenicity: Animal studies have demonstrated that related compounds like 2-nitrofluorene and 2-aminofluorene can induce tumors in various organs, including the liver, bladder, and mammary gland.[18][19] The carcinogenic potential of ANF is directly linked to the metabolic activation pathway described above.

Due to its hazardous properties, ANF must be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, is mandatory. All work should be conducted in a certified chemical fume hood to prevent inhalation exposure.

Part 5: Analytical Methodologies

The detection and quantification of ANF and its metabolites in biological and environmental samples are crucial for toxicological research. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Protocol: HPLC-Based Analysis of ANF

This protocol provides a general framework for the analysis of ANF. Specific parameters such as the column, mobile phase, and detector settings must be optimized for the specific sample matrix and analytical goals.

-

Sample Preparation:

-

Objective: To extract ANF from the sample matrix (e.g., urine, plasma, tissue homogenate) and remove interfering substances.

-

Procedure: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used. For LLE, the aqueous sample is adjusted to a suitable pH and extracted with an immiscible organic solvent (e.g., ethyl acetate). For SPE, the sample is passed through a cartridge that retains the analyte, which is then eluted with a small volume of solvent. The extracted sample is then evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

Objective: To separate ANF from other components in the extract.

-

System: A standard HPLC system equipped with a pump, injector, column oven, and detector.

-

Column: A reverse-phase C18 column is commonly used for separating aromatic compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

-

Detection and Quantification:

-

Objective: To detect and measure the amount of ANF eluting from the column.

-

Detectors:

-

UV-Vis Detector: Monitors the absorbance at a specific wavelength where ANF absorbs strongly.

-

Fluorescence Detector: Offers higher sensitivity and selectivity by exploiting ANF's native fluorescence.[8][20]

-

Mass Spectrometer (LC-MS): Provides the highest level of sensitivity and specificity, allowing for unambiguous identification and quantification, especially for trace-level analysis in complex matrices.[21]

-

-

Quantification: The concentration of ANF is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

-

Conclusion

2-Amino-7-nitrofluorene is a potent genotoxic agent whose hazardous properties are mediated by its metabolic activation into highly reactive DNA-binding species. Its well-characterized structure, properties, and mechanism of action make it a valuable tool for researchers investigating the fundamental processes of chemical carcinogenesis, DNA damage, and repair. The technical information and protocols provided in this guide offer a foundation for the safe handling and effective application of this compound in a research context, contributing to a deeper understanding of the molecular basis of cancer and the development of potential preventative strategies.

References

-

Pharmaffiliates. CAS No : 1214-32-0 | Product Name : 2-Amino-7-nitrofluorene. Available from: [Link]

-

Tatsumi, K., et al. (1986). Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria. Xenobiotica, 16(9), 847-856. Available from: [Link]

-

Organic Syntheses. 2-aminofluorene. Available from: [Link]

-

PubChem. 2-Nitrofluorene. Available from: [Link]

-

Penning, T. M., & R. L. SchUG. (2024). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 52(1), 1-13. Available from: [Link]

-

Saroja, G., et al. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. Molecules, 29(7), 1478. Available from: [Link]

-

Kálai, T., et al. (2014). Synthesis and study of 2-amino-7-bromofluorenes modified with nitroxides and their precursors as dual anti-amyloid and antioxidant active compounds. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. Available from: [Link]

-

Möller, L., et al. (1987). Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat. Carcinogenesis, 8(5), 637-645. Available from: [Link]

-

Beland, F. A., et al. (1995). Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 340(2-3), 81-95. Available from: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). 2-Nitrofluorene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 46. Lyon: International Agency for Research on Cancer. Available from: [Link]

-

Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161-1166. Available from: [Link]

-

Möller, L., et al. (1993). Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system. Carcinogenesis, 14(8), 1723-1725. Available from: [Link]

-

PubChem. 2-Aminofluorene. Available from: [Link]

-

Hernandez-Rivera, S. P., et al. (2023). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Applied Sciences, 13(15), 8820. Available from: [Link]

-

Thissen, J., et al. (1978). Metabolism of 2-acetylaminofluorene. I. Metabolism in Vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by Hepatic Enzymes. Drug Metabolism and Disposition, 6(3), 256-263. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Strontium. Chapter 7: Analytical Methods. Available from: [Link]

-

SpectraBase. 7-nitrofluoren-2-amine. Available from: [Link]

-

National Toxicology Program. (2021). 2-Acetylaminofluorene. In 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. Available from: [Link]

-

Lee, C. W., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 28(14), 5364. Available from: [Link]

Sources

- 1. 2-AMINO-7-NITROFLUORENE CAS#: 1214-32-0 [chemicalbook.com]

- 2. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. 2-Nitrofluorene 98 607-57-8 [sigmaaldrich.com]

- 6. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-AMINO-7-NITROFLUORENE synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of 2-acetylaminofluorene. I. Metabolism in vitro of 2-acetylaminofluorene and 2-acetylaminofluoren-9-one by hepatic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. publications.iarc.who.int [publications.iarc.who.int]

- 19. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

An In-depth Technical Guide to 2-Amino-7-nitrofluorene: Properties, Applications, and Safety

Abstract

This technical guide provides a comprehensive overview of 2-Amino-7-nitrofluorene (2A7NF), a well-characterized mutagenic and carcinogenic aromatic nitro compound. We will delve into its fundamental physicochemical properties, synthesis methodologies, and its critical role as a model compound in toxicological and cancer research. The core focus will be on the mechanisms of its biological activity, specifically the requirement for metabolic activation to exert its genotoxic effects. This document is intended for researchers, scientists, and professionals in drug development and chemical safety who require a detailed understanding of this compound for research applications.

Introduction

Aromatic nitro compounds are a significant class of chemicals found both as environmental pollutants and as intermediates in industrial synthesis. Their biological activities, particularly their mutagenicity and carcinogenicity, are of considerable interest to the scientific community. 2-Amino-7-nitrofluorene (CAS No. 1214-32-0) serves as a key example within this class.[1][2] Its rigid, polycyclic aromatic hydrocarbon (PAH) backbone, combined with both an electron-donating amino group and an electron-withdrawing nitro group, confers distinct chemical and biological properties. Understanding the structure-activity relationship of compounds like 2A7NF is paramount for predicting the toxicity of related environmental contaminants and for developing safer chemical entities. This guide will explore the scientific foundation of 2A7NF, from its synthesis to its mechanism of action and safe handling.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of its effective use and safe handling in a laboratory setting. The key identifiers and properties of 2-Amino-7-nitrofluorene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1214-32-0 | [3][4][5] |

| Molecular Formula | C₁₃H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 226.23 g/mol | [3][4] |

| Alternate Name | 7-Nitro-9H-fluoren-2-amine | [4] |

| Melting Point | 234-235 °C | [3][6] |

| Appearance | Crystalline powder | N/A |

| Solubility | Soluble in Acetone, Ethanol | [6] |

Synthesis and Characterization

Synthetic Pathway

The synthesis of 2-Amino-7-nitrofluorene typically involves the selective reduction of one nitro group on the precursor, 2,7-Dinitrofluorene.[4] A general and effective method for the reduction of aromatic nitro compounds to their corresponding amines utilizes a catalyst in the presence of a hydrogen donor.

Caption: Synthetic route from 2,7-Dinitrofluorene to 2-Amino-7-nitrofluorene.

Example Synthesis Protocol

This protocol is adapted from established methods for the selective reduction of dinitroaromatic compounds and should be performed by qualified personnel with appropriate safety measures.

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2,7-Dinitrofluorene and 95% ethanol.

-

Catalyst Addition: Warm the mixture to approximately 50°C on a steam bath. Carefully add a catalytic amount of 10% Palladium on activated charcoal (Pd/C).

-

Reduction: Begin stirring the mixture. Slowly add hydrazine hydrate dropwise over 30-60 minutes. The exotherm should be controlled, and the reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux for 1-2 hours until the starting material is consumed. The solution will typically become lighter in color.

-

Work-up: Filter the hot reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with hot ethanol.

-

Isolation: Combine the filtrates and concentrate the volume under reduced pressure. Add hot water to precipitate the 2-Amino-7-nitrofluorene product.

-

Purification: Cool the mixture in an ice bath, collect the crystalline product by filtration, wash with cold water, and dry in a vacuum desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetone.

Analytical Characterization

The identity and purity of synthesized 2-Amino-7-nitrofluorene should be confirmed using standard analytical techniques. For related aminofluorene compounds and their metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed and robust method for identification and quantification, particularly in biological matrices.[7]

Toxicology and Mechanism of Action

The primary significance of 2-Amino-7-nitrofluorene in research stems from its potent mutagenicity.[1] This activity is not inherent to the molecule itself but requires metabolic processing to generate a reactive species capable of damaging DNA.

Metabolic Activation Pathway

The genotoxicity of nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group.[8] This bioactivation can be carried out by various nitroreductases, including those found in liver microsomes and intestinal bacteria.[9] The process transforms the relatively stable nitro group into highly reactive intermediates.

Sources

- 1. 2-AMINO-7-NITROFLUORENE CAS#: 1214-32-0 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 2-AMINO-7-NITROFLUORENE - Safety Data Sheet [chemicalbook.com]

- 4. 2-AMINO-7-NITROFLUORENE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. lawdata.com.tw [lawdata.com.tw]

- 8. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-7-nitrofluorene: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-7-nitrofluorene (ANF) is a polycyclic aromatic amine (PAA) that has garnered significant interest within the scientific community due to its mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of ANF, from its chemical synthesis to its historical significance as a tool in genetic toxicology and cancer research. The document delves into the detailed mechanisms of its metabolic activation, DNA adduct formation, and its application in mutagenicity assays such as the Ames test. This guide is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development, offering insights into the experimental methodologies and the scientific causality behind the biological activity of this important chemical compound.

Introduction: The Fluorene Backbone in Carcinogenesis Research

Fluorene and its derivatives represent a class of compounds extensively studied for their biological activities, ranging from therapeutic potential to significant toxicity. Within this chemical family, nitro- and amino-substituted fluorenes have been pivotal in advancing our understanding of chemical carcinogenesis. 2-Amino-7-nitrofluorene, a member of this group, possesses a unique structure with both an electron-donating amino group and an electron-withdrawing nitro group on the fluorene backbone. This substitution pattern is critical to its biological activity, particularly its conversion into a potent mutagen and carcinogen upon metabolic activation. The historical context of research into related compounds, such as 2-aminofluorene and 2-nitrofluorene, has laid the groundwork for investigating the specific properties and hazards of 2-Amino-7-nitrofluorene.

Synthesis of 2-Amino-7-nitrofluorene

The synthesis of 2-Amino-7-nitrofluorene is most commonly achieved through the selective reduction of a precursor molecule, 2,7-dinitrofluorene. The key to a successful synthesis lies in controlling the reaction conditions to favor the reduction of only one of the two nitro groups.

Synthesis of the Precursor: 2,7-Dinitrofluorene

The synthesis of the starting material, 2,7-dinitrofluorene, is a prerequisite for producing 2-Amino-7-nitrofluorene. This is typically achieved through the nitration of fluorene.

Experimental Protocol: Nitration of Fluorene [1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add 10 g (0.06 mol) of fluorene to 50 mL of glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath and stir for 30 minutes.[1]

-

Nitration: While maintaining the low temperature and continuous stirring, slowly add 50 mL of fuming nitric acid dropwise over a period of 45 minutes. The reaction is exothermic, and the temperature should be carefully monitored. After the addition is complete, the temperature is allowed to rise to 65 °C.[1]

-

Precipitation and Isolation: Allow the reaction mixture to cool to room temperature and let it stand overnight, during which an orange precipitate will form. Pour the mixture into 500 mL of an ice/water slurry and stir for 1 hour to ensure complete precipitation.[1]

-

Purification: Filter the crude product and wash it several times with deionized water. Dissolve the product in 150 mL of chloroform, wash the organic phase with water and brine, and then dry it over magnesium sulfate. Remove the solvent under reduced pressure to yield an orange viscous phase. Dissolve this residue in 100 mL of hot hexane and then cool in an ice-water bath to precipitate the purified 2,7-dinitrofluorene as a yellow solid.[1]

-

Characterization: The final product can be characterized by its melting point, which is approximately 295-300 °C. The yield for this reaction is typically around 79%.[1]

Selective Reduction of 2,7-Dinitrofluorene to 2-Amino-7-nitrofluorene

The selective reduction of one nitro group in the presence of another is a nuanced process. A commonly employed method utilizes formic acid as a reducing agent in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of 2-Amino-7-nitrofluorene [2]

-

Reaction Mixture: In a suitable reaction vessel, dissolve 2,7-dinitrofluorene in an appropriate solvent.

-

Catalyst and Reducing Agent: Add palladium on activated charcoal (Pd/C) as the catalyst. Introduce formic acid and triethylamine.[2]

-

Reaction Conditions: Heat the reaction mixture for approximately 40 minutes.[2]

-

Workup and Purification: Following the reaction, the mixture is worked up to isolate the 2-Amino-7-nitrofluorene. Purification can be achieved through crystallization. The reported yield for this method is 57%.[2]

Caption: Synthetic pathway of 2-Amino-7-nitrofluorene from fluorene.

Historical Significance: A Tool for Unraveling Mutagenesis

The significance of 2-Amino-7-nitrofluorene in scientific research is intrinsically linked to the broader study of nitroaromatic compounds and their role in carcinogenesis. While the specific historical details of its first synthesis are not prominently documented, its utility as a mutagen became apparent in the context of the development of short-term assays for carcinogenicity.

The related compound, 2-nitrofluorene, was identified as a potent genotoxic substance found in environments with incomplete combustion.[3] Its carcinogenicity in animal models spurred research into its metabolites and their mechanisms of action. This research naturally extended to other nitro- and amino-substituted fluorenes, including 2-Amino-7-nitrofluorene.

The development of the Ames test by Bruce Ames in the 1970s provided a rapid and reliable method for assessing the mutagenic potential of chemical compounds.[4] In this assay, various strains of Salmonella typhimurium that are auxotrophic for histidine are used to detect reverse mutations. 2-Amino-7-nitrofluorene, due to its ability to induce frameshift mutations, became a valuable positive control for certain strains in the Ames test, solidifying its place in the toolkit of genetic toxicologists.

Toxicological Profile

The toxicity of 2-Amino-7-nitrofluorene is primarily associated with its genotoxicity, leading to mutagenicity and carcinogenicity.

Carcinogenicity

The National Toxicology Program (NTP) maintains a Report on Carcinogens, but 2-Amino-7-nitrofluorene is not explicitly listed. However, the related compound 2-acetylaminofluorene is listed as "reasonably anticipated to be a human carcinogen".[8]

Table 1: Carcinogen Classification of Related Fluorene Derivatives

| Compound | Classifying Agency | Classification |

| 2-Nitrofluorene | IARC | Group 2B: Possibly carcinogenic to humans[3] |

| 2-Acetylaminofluorene | NTP | Reasonably anticipated to be a human carcinogen[8] |

Mutagenicity and the Ames Test

2-Amino-7-nitrofluorene is a known mutagen, and its primary application in research is as a positive control in the Ames test.[4] This bacterial reverse mutation assay is a cornerstone of genetic toxicology and is widely used to screen for the mutagenic potential of chemicals.

Principle of the Ames Test: The Ames test utilizes specific strains of Salmonella typhimurium that have mutations in the genes required for histidine synthesis, rendering them unable to grow on a histidine-deficient medium. A test chemical is considered mutagenic if it causes a significant increase in the number of "revertant" colonies that can grow on this medium, indicating a reverse mutation has occurred.[4]

Application of 2-Amino-7-nitrofluorene in the Ames Test: 2-Amino-7-nitrofluorene is particularly effective at inducing frameshift mutations. Therefore, it is often used as a positive control for Salmonella strains that are sensitive to this type of mutation, such as TA98 and TA1538.[9]

Experimental Protocol: Ames Test with 2-Amino-7-nitrofluorene

-

Strain Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98) in nutrient broth.[4]

-

Metabolic Activation (S9 Mix): For assessing compounds that require metabolic activation to become mutagenic, a rat liver extract (S9 fraction) is included in the test. Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and a buffer.[4]

-

Test Procedure (Plate Incorporation Method): a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (2-Amino-7-nitrofluorene dissolved in a suitable solvent like DMSO at various concentrations), and 0.5 mL of either the S9 mix or a buffer (for tests without metabolic activation). b. Add 2 mL of molten top agar (containing a trace amount of histidine and biotin to allow for a few cell divisions) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate. c. As a positive control, use a known concentration of 2-Amino-7-nitrofluorene. A negative control (solvent only) must also be included.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response. A result is typically considered positive if there is at least a two-fold increase in revertant colonies over the spontaneous background.[10]

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

The genotoxicity of 2-Amino-7-nitrofluorene is not inherent to the molecule itself but arises from its metabolic activation into reactive electrophiles that can bind to DNA, forming DNA adducts. This process is a critical step in the initiation of chemical carcinogenesis.

The Metabolic Activation Pathway

The metabolic activation of 2-Amino-7-nitrofluorene primarily involves the reduction of the nitro group to a hydroxylamine, followed by esterification to a reactive ester.

-

Nitroreduction: The initial step is the reduction of the nitro group (-NO₂) to a nitroso (-NO) and then to an N-hydroxyamino (-NHOH) group. This reduction is catalyzed by various nitroreductase enzymes present in both mammalian tissues and intestinal microflora.[11]

-

Esterification: The resulting N-hydroxy arylamine can be further activated by esterification, most commonly through O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (SULTs). This forms a highly reactive N-acetoxy or N-sulfonyloxy ester.

-

DNA Adduct Formation: These reactive esters are strong electrophiles that can readily react with nucleophilic sites on DNA bases, primarily the C8 and N² positions of guanine, to form covalent DNA adducts.[11] The major adduct formed from the metabolic activation of the related 2,7-dinitrofluorene is N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene.[1]

Caption: Metabolic activation pathway of 2-Amino-7-nitrofluorene leading to DNA adduct formation.

The Role of DNA Adducts in Mutagenesis

The formation of bulky DNA adducts disrupts the normal structure of the DNA double helix. If these adducts are not repaired by the cell's DNA repair machinery before DNA replication, they can lead to misincorporation of nucleotides by DNA polymerases, resulting in mutations. These mutations, if they occur in critical genes such as proto-oncogenes or tumor suppressor genes, can initiate the process of carcinogenesis.

Conclusion

2-Amino-7-nitrofluorene serves as a paradigm for understanding the bioactivation of nitroaromatic compounds into potent mutagens and carcinogens. Its synthesis from readily available starting materials and its well-characterized mutagenic activity in the Ames test have made it an indispensable tool in the field of genetic toxicology. The elucidation of its metabolic activation pathway, involving nitroreduction and subsequent esterification to form DNA-reactive species, has provided crucial insights into the molecular mechanisms of chemical carcinogenesis. For researchers in drug development and safety assessment, an understanding of the principles demonstrated by 2-Amino-7-nitrofluorene is essential for evaluating the potential genotoxicity of new chemical entities. Continued research into the specific enzymes involved in its metabolism and the cellular responses to the DNA damage it induces will further refine our ability to predict and mitigate the risks associated with exposure to this and similar hazardous compounds.

References

- 1. chemmethod.com [chemmethod.com]

- 2. 2-AMINO-7-NITROFLUORENE synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glossary: epa cancer classification [greenfacts.org]

- 6. npic.orst.edu [npic.orst.edu]

- 7. centerforfoodsafety.org [centerforfoodsafety.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. re-place.be [re-place.be]

- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mutagenic Mechanism of 2-Amino-7-Nitrofluorene

This guide provides a detailed examination of the molecular mechanisms underpinning the mutagenicity of 2-amino-7-nitrofluorene (ANF), a representative nitroaromatic hydrocarbon. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its metabolic activation, DNA adduction, and the resultant genetic alterations. We will explore the causality behind its genotoxicity and detail the experimental methodologies used to elucidate these pathways.

Introduction: The Challenge of Nitroaromatic Hydrocarbons

Nitroaromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants primarily generated from incomplete combustion processes, such as diesel engine exhaust and industrial emissions.[1] 2-Amino-7-nitrofluorene (ANF) belongs to this family and serves as a critical model compound for studying the mechanisms of chemical carcinogenesis. Like many xenobiotics, ANF is not directly mutagenic. It requires metabolic activation within the host organism to be converted into a reactive electrophile capable of damaging DNA. Understanding this activation cascade is paramount for assessing the risk associated with nitro-PAH exposure and for developing strategies to mitigate their harmful effects.

The Crucial First Step: Metabolic Activation of ANF

The conversion of the inert ANF molecule into a potent DNA-binding agent is a multi-step enzymatic process. The primary pathway involves the reduction of its nitro group, followed by an esterification reaction that creates a highly unstable and electrophilic intermediate.

Phase I: Nitroreduction to a Hydroxylamine Intermediate

The initial and rate-limiting step in the activation of many nitroaromatic compounds is the reduction of the nitro (-NO₂) group.[2] This reaction is primarily catalyzed by cytosolic nitroreductases, which are FMN- or FAD-dependent enzymes that utilize NAD(P)H as a source of reducing equivalents.[3] The process occurs in sequential two-electron reduction steps:

-

Nitro to Nitroso: The nitro group is first reduced to a nitroso (-NO) derivative.

-

Nitroso to Hydroxylamine: The nitroso intermediate is then further reduced to form an N-hydroxy arylamine (N-hydroxy-2-amino-7-fluorene).[1][2][4]

This N-hydroxy arylamine is a more reactive molecule than the parent ANF, but it is the subsequent activation step that generates the ultimate carcinogen.

Phase II: Esterification to a Reactive Ester

While the N-hydroxy arylamine can bind directly to DNA to some extent, its mutagenic potency is dramatically increased by a phase II enzymatic reaction: O-esterification.[1][4] In this step, an acetyl group is transferred from acetyl coenzyme A (acetyl-CoA) to the hydroxylamine moiety. This reaction is catalyzed by N,O-acetyltransferases (NATs).

The product, an N-acetoxy-arylamine ester, is highly unstable. The acetoxy group is an excellent leaving group, leading to the spontaneous formation of a highly electrophilic nitrenium ion. It is this ultimate electrophile that readily attacks nucleophilic sites on DNA bases. The requirement for acetyl-CoA for maximal DNA binding has been demonstrated experimentally, where its presence significantly increases the level of adducts formed from the nitroreduction of related nitrofluorenes in rat liver cytosol.[1][4]

Caption: Metabolic activation pathway of 2-Amino-7-nitrofluorene (ANF).

The Molecular Lesion: DNA Adduct Formation

The ultimate electrophilic metabolite of ANF, the nitrenium ion, reacts covalently with DNA to form DNA adducts—the primary molecular lesions that initiate mutagenesis.

Primary Site of Adduction: C8 of Guanine

The most nucleophilic site in DNA and the primary target for many aromatic amine and nitroaromatic metabolites is the C8 position of guanine.[5] The major DNA adduct formed by ANF is therefore N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene .[1][4] This has been confirmed through rigorous analysis using techniques like HPLC, electrospray ionization mass spectrometry (ESI/MS), and NMR spectroscopy.[1] A minor adduct formed with deoxyadenosine has also been reported.[1][4]

The formation of this bulky adduct at the C8 position of guanine causes a significant distortion in the DNA double helix. The fluorene ring can intercalate into the DNA stack or be positioned in the minor or major groove, disrupting normal DNA conformation and interfering with the fidelity of DNA replication and transcription.

| Compound | Major DNA Adduct Identified | Target Base | Reference |

| 2,7-Dinitrofluorene | N-(deoxyguanosin-8-yl)-2-amino-7-NF | Guanine (C8) | [1][4] |

| 2-Nitrofluorene | N-(deoxyguanosin-8-yl)-2-aminofluorene | Guanine (C8) | [6][7] |

| 2-Nitrofluorene | C3-(deoxyguanosin-N²-yl)-2-acetylaminofluorene | Guanine (N²) | [6] |

Table 1: Summary of major DNA adducts formed by related nitrofluorenes.

From Adduct to Mutation: The Mutational Signature

The presence of a bulky dG-C8-ANF adduct is a potent premutagenic lesion.[6] If not repaired by the cell's DNA repair machinery, such as the nucleotide excision repair (NER) pathway, the adduct can lead to permanent mutations during DNA replication.

When a DNA polymerase encounters the distorted helix containing the dG-C8-ANF adduct, its proofreading function is often compromised. The distorted guanine can mispair with adenine, leading to a G:C → T:A transversion in the subsequent round of replication. Furthermore, the significant helical distortion can cause the polymerase to slip, resulting in frameshift mutations , particularly single-base deletions. While a specific mutational signature for ANF is not yet defined in the COSMIC database, the signatures associated with other bulky adduct-forming carcinogens often feature a predominance of G→T transversions and frameshift mutations.[8][9]

Experimental Methodologies for Studying ANF Mutagenesis

Elucidating the mutagenic mechanism of ANF requires a combination of techniques to assess its mutagenic potential, identify the enzymes involved in its activation, and characterize the resulting DNA damage.

Protocol: Ames Test for Mutagenicity Assessment

The Ames test, or Salmonella reverse mutation assay, is a cornerstone for evaluating the mutagenic potential of a chemical. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (His⁻) and tests a chemical's ability to cause reverse mutations, restoring the functional histidine gene (His⁺).

Objective: To determine if ANF is mutagenic and if its mutagenicity is dependent on metabolic activation.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

-

Test compound: 2-Amino-7-nitrofluorene (ANF) dissolved in a suitable solvent (e.g., DMSO).

-

S9 fraction from induced rat liver (contains metabolic enzymes).

-

S9 cofactor mix (NADP⁺, Glucose-6-phosphate, MgCl₂, KCl).

-

Top agar (0.6% agar, 0.5% NaCl, trace L-histidine and D-biotin).

-

Minimal glucose agar plates.

Step-by-Step Protocol:

-

Preparation: Prepare serial dilutions of ANF. Prepare the S9 mix by combining the S9 fraction with the cofactor mix.

-

Incubation: In a sterile test tube, combine 100 µL of the Salmonella tester strain culture, 100 µL of the ANF dilution (or solvent control), and 500 µL of the S9 mix (for activation) or phosphate buffer (for direct mutagenicity).

-

Pre-incubation: Incubate the mixture at 37°C for 20-30 minutes with gentle shaking to allow for metabolic activation and interaction with the bacteria.

-

Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the entire contents onto a minimal glucose agar plate. Distribute evenly.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (His⁺) on each plate. A dose-dependent increase in revertant colonies, typically at least double the spontaneous background rate, indicates a positive mutagenic response.

Causality and Self-Validation: This protocol is self-validating by design. The inclusion of both "+S9" and "-S9" conditions directly tests the hypothesis that ANF requires metabolic activation. The solvent control establishes the baseline spontaneous mutation rate, while a known positive control (e.g., 2-nitrofluorene) confirms the system is responsive. Strain TA98 is particularly sensitive to frameshift mutagens, which is the expected mutational class for bulky fluorene adducts.

Caption: Experimental workflow for the Ames mutagenicity test.

Protocol: ³²P-Postlabelling Assay for DNA Adduct Detection

The ³²P-postlabelling assay is an ultra-sensitive method for detecting and quantifying bulky, aromatic DNA adducts without prior knowledge of the adduct structure.

Objective: To detect and quantify ANF-DNA adducts in tissue samples from exposed animals or in vitro DNA incubation assays.

Step-by-Step Protocol:

-

DNA Isolation: Isolate high-purity genomic DNA from the tissue or cells of interest.

-

DNA Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): Enrich the adducted nucleotides from the normal nucleotides using nuclease P1 digestion. Nuclease P1 dephosphorylates normal nucleotides but not the bulky adducted nucleotides, providing a significant increase in sensitivity.

-

³²P-Labelling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This step incorporates the radioactive label.

-

Chromatographic Separation: Separate the ³²P-labelled adducted nucleotides from excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7]

-

Detection and Quantification: Detect the radioactive adduct spots using autoradiography or phosphorimaging. Quantify the adduct levels by scintillation counting or densitometry of the spots, relative to the total amount of DNA analyzed.

Causality and Self-Validation: The power of this technique lies in its sensitivity and its ability to provide a "fingerprint" of DNA damage. Comparing the chromatographic profiles of DNA from treated versus untreated (control) animals validates that the observed adducts are a direct result of the chemical exposure. Co-chromatography with a synthetically prepared N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene standard can definitively identify the major adduct spot.[1]

Conclusion and Future Directions

The mutagenicity of 2-amino-7-nitrofluorene is a well-defined process driven by metabolic activation. The pathway proceeds via nitroreduction to an N-hydroxy arylamine, followed by O-acetylation to form a highly reactive electrophile that primarily targets the C8 position of guanine. The resulting bulky DNA adduct distorts the DNA helix, leading to replication errors that manifest as frameshift and base substitution mutations.

Future research should focus on defining the high-resolution mutational signature of ANF using next-generation sequencing in exposed cell lines or animal models. This would allow for a more precise understanding of the types of mutations it induces and could help identify signatures of nitro-PAH exposure in human cancer genomes. Furthermore, investigating the interplay between different metabolic enzymes (e.g., nitroreductases, acetyltransferases, and cytochrome P450s) and the role of DNA repair pathways will provide a more complete picture of the factors that determine individual susceptibility to the carcinogenic effects of these ubiquitous environmental pollutants.

References

-

Herreno-Saenz, D., Evans, F. E., Beland, F. A., & Fu, P. P. (2000). DNA Adducts From Nitroreduction of 2,7-dinitrofluorene, a Mammary Gland Carcinogen, Catalyzed by Rat Liver or Mammary Gland Cytosol. Chemical Research in Toxicology, 13(4), 286–295. [Link]

-

Holme, J. A., Haug, L. T., & Dybing, E. (1981). Metabolic activation of 2-aminofluorene by isolated rat liver cells through different pathways leading to hepatocellular DNA-repair and bacterial mutagenesis. Toxicology, 19(1), 67–75. [Link]

-

International Agency for Research on Cancer. (2014). 2-NITROFLUORENE. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. [Link]

-

Chen, H. J. C., & Lee, H. W. (2020). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Food and Drug Analysis, 28(1), 17–31. [Link]

-

Herreno-Saenz, D., Evans, F. E., Beland, F. A., & Fu, P. P. (2000). DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol. Semantic Scholar. [Link]

-

Marques de Oliveira, D., Ford, W. T., & de Oliveira, V. M. (2010). Nitroreductases: Enzymes with Environmental, Biotechnological and Clinical Importance. ResearchGate. [Link]

-

Schimmer, O., & Kühne, I. (1990). Inhibition of metabolic activation of the promutagens, benzo[a]pyrene, 2-aminofluorene and 2-aminoanthracene by furanochromones hi Salmonella typhimurium. Mutagenesis, 5(4), 351-356. [Link]

-

Möller, L., & Zeisig, M. (1993). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. Carcinogenesis, 14(1), 53-59. [Link]

-

Rivali, C., et al. (2020). The mutational signature profile of known and suspected human carcinogens in mice. Nature Genetics, 52(11), 1189–1197. [Link]

-

Rivali, C., et al. (2020). The mutational signature profile of known and suspected human carcinogens in mice. PMC. [Link]

-

Yu, H. (2002). 2 Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate. [Link]

Sources

- 1. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol. | Semantic Scholar [semanticscholar.org]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mutational signature profile of known and suspected human carcinogens in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mutational signature profile of known and suspected human carcinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Amino-7-nitrofluorene (ANF) in DNA Damage and Repair Studies

Authored For: Researchers, Scientists, and Drug Development Professionals Objective: This document provides an in-depth technical examination of 2-Amino-7-nitrofluorene (ANF) and its parent compounds, detailing their mechanisms of DNA damage and their critical role as tools in the study of genotoxicity and cellular DNA repair pathways.

Executive Summary

2-Amino-7-nitrofluorene (ANF) is a potent mutagenic and carcinogenic compound derived from the environmental pollutant 2-nitrofluorene (NF). Its utility in research stems from its well-characterized mechanism of action, which requires metabolic activation to induce a specific class of bulky DNA adducts. This property makes ANF and its precursors invaluable as positive controls in standardized mutagenicity assays, such as the Ames test, and as model genotoxins for investigating the intricacies of DNA damage response (DDR) and repair, particularly the Nucleotide Excision Repair (NER) pathway. This guide elucidates the biochemical journey of ANF from an inert pro-mutagen to a DNA-damaging agent, details its application in core research assays, and provides validated protocols for its use in the laboratory.

Section 1: The Molecular Basis of ANF-Induced Genotoxicity

Metabolic Activation: The Transformation to a Reactive Intermediate

Nitroaromatic compounds like 2-nitrofluorene and its derivatives are not directly reactive with DNA. Their genotoxicity is contingent upon their metabolic conversion into electrophilic intermediates within the cell.[1] This bioactivation is a multi-step process primarily mediated by cytosolic and microsomal enzymes.[2][3]

The critical pathway involves the nitroreduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH), forming an N-hydroxy arylamine intermediate.[4] This reaction is catalyzed by a variety of enzymes, including cellular nitroreductases and xanthine oxidase.[2] The resulting N-hydroxy arylamine is a more reactive molecule, but it typically undergoes a further transformation to become the ultimate carcinogen. This second step is an O-esterification, often O-acetylation by N-acetyltransferases (NATs), which converts the hydroxylamine into a highly unstable N-acetoxy arylamine.[4] This ester readily dissociates, forming a nitrenium ion that is a powerful electrophile, capable of covalently binding to nucleophilic sites on DNA.

Expert Insight: The requirement for metabolic activation is a critical concept. In experimental systems like the Ames test, this is mimicked by adding a 'S9 fraction'—a 9,000g supernatant of liver homogenate from rats pre-treated with enzyme inducers.[5][6] This fraction contains the necessary cytochrome P450 enzymes and transferases to convert pro-mutagens like ANF into their active forms, thereby simulating mammalian metabolism in a bacterial system.[5][7]

Caption: Key steps of the Nucleotide Excision Repair (NER) pathway for ANF adducts.

Section 4: Core Experimental Methodologies

Protocol: Ames Test with 2-Nitrofluorene (Positive Control)

This protocol is a standard plate incorporation method based on established guidelines. [6][8] Objective: To confirm the mutagenic activity of a test compound relative to the positive control, 2-nitrofluorene, in S. typhimurium strain TA98.

Materials:

-

S. typhimurium TA98 overnight culture.

-

Test compound dissolved in DMSO.

-

Positive Control: 2-Nitrofluorene (2-NF) in DMSO (e.g., 2 µ g/plate ). [6]* Negative Control: DMSO.

-

S9 mix (for metabolic activation plates).

-

Molten top agar containing trace histidine and biotin.

-

Minimal glucose agar plates.

Procedure:

-

Labeling: Label minimal glucose agar plates in triplicate for each condition: Negative Control (-S9), Negative Control (+S9), Positive Control (-S9), Positive Control (+S9), Test Compound (at various doses, ±S9).

-

Preparation: To sterile test tubes, add in the following order:

-

2.0 mL of molten top agar (held at 45°C).

-

0.1 mL of S. typhimurium TA98 culture.

-

0.1 mL of the appropriate control or test compound solution.

-

For "+S9" plates, add 0.5 mL of S9 mix. For "-S9" plates, add 0.5 mL of sterile buffer.

-

-

Plating: Vortex the tube gently for 3 seconds and immediately pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.

-

Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Interpretation: A valid test requires the negative control plates to show a low number of spontaneous revertants and the 2-NF positive control plates to show a significant, robust increase in revertant colonies (typically >2-fold increase over the negative control). The test compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies.

Protocol: DNA Repair Kinetics via Comet Assay

Objective: To measure the cellular capacity to repair ANF-induced DNA damage.

Materials:

-

Suspension or adherent cells in culture.

-

ANF (or its precursor 2-NF) dissolved in DMSO.

-

Low melting point agarose (LMA).

-

Comet assay slides.

-

Lysis solution (high salt, detergent, pH 10).

-

Alkaline electrophoresis buffer (pH > 13).

-

Neutralization buffer.

-

DNA stain (e.g., SYBR Green).

-

Fluorescence microscope with appropriate software.

Procedure:

-

Cell Treatment (Damage Induction):

-

Treat cells with a predetermined concentration of ANF (e.g., 1-10 µM) for a short period (e.g., 1 hour).

-

Include a vehicle control (DMSO only).

-

The "T=0" time point represents maximum damage. Harvest these cells immediately.

-

-

Repair Incubation:

-

For other time points (e.g., 2, 4, 8, 24 hours), wash the cells twice with fresh media to remove ANF and continue incubation in fresh media.

-

-

Comet Assay:

-

At each time point (0, 2, 4, 8, 24h), harvest the cells.

-

Mix ~20,000 cells with 80 µL of LMA and pipette onto a comet slide.

-

Allow agarose to solidify at 4°C.

-

Immerse slides in cold lysis solution for at least 1 hour.

-

Place slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

-

Perform electrophoresis at low voltage (e.g., ~1 V/cm) for 20-30 minutes.

-

Neutralize the slides and stain with a fluorescent DNA dye.

-

-

Analysis:

-

Visualize slides using a fluorescence microscope.

-

Using image analysis software, score at least 50 comets per slide. The key metric is "% Tail DNA" (the percentage of total DNA fluorescence that is in the tail).

-

-

Interpretation: Plot the mean % Tail DNA against the repair time. A rapid decrease in % Tail DNA over time indicates efficient DNA repair. A sustained high level of % Tail DNA suggests a deficit in the cell's ability to repair ANF-induced adducts.

Safety & Handling of Nitrofluorenes

2-Amino-7-nitrofluorene and its parent compounds are classified as hazardous. They are suspected carcinogens and mutagens. [9]* Personal Protective Equipment (PPE): Always handle these compounds in a chemical fume hood. Wear nitrile gloves, a lab coat, and safety goggles. [9][10]* Handling: Avoid creating dust. Use only non-sparking tools if handling the solid. * Disposal: Dispose of contaminated materials and solutions as hazardous chemical waste according to institutional and local regulations. [9]* Spills: In case of a spill, evacuate the area. Collect the spilled material using absorbent pads and place it in a sealed container for hazardous waste disposal. Do not let the product enter drains.

Section 5: Data Presentation

Quantitative data from the assays described are crucial for interpretation. Below are examples of how such data can be structured.

Table 1: Example Mutagenicity Data from Ames Test (TA98)

| Treatment | Concentration (µ g/plate ) | S9 Activation | Mean Revertant Colonies ± SD | Fold Increase vs. Control |

|---|---|---|---|---|

| Vehicle Control | N/A | - | 25 ± 4 | 1.0 |

| Vehicle Control | N/A | + | 30 ± 6 | 1.0 |

| 2-Nitrofluorene | 2.0 | + | 455 ± 35 | 15.2 |

| Test Compound X | 10 | + | 32 ± 5 | 1.1 |

| Test Compound X | 50 | + | 88 ± 11 | 2.9 |

| Test Compound X | 100 | + | 175 ± 21 | 5.8 |

Table 2: Example DNA Repair Kinetics Data from Comet Assay

| Repair Time (Hours) | Mean % Tail DNA ± SEM (Control Cells) | Mean % Tail DNA ± SEM (Repair-Deficient Cells) |

|---|---|---|

| 0 | 45.2 ± 2.1 | 46.5 ± 2.5 |

| 2 | 28.6 ± 1.8 | 44.1 ± 2.3 |

| 4 | 15.1 ± 1.3 | 42.8 ± 2.0 |

| 8 | 6.5 ± 0.9 | 39.5 ± 1.9 |

| 24 | 4.8 ± 0.5 | 35.7 ± 1.8 |

Conclusion

2-Amino-7-nitrofluorene and its related compounds are more than just environmental toxins; they are precision instruments for molecular biology and toxicology. Their requirement for metabolic activation to form bulky DNA adducts provides a clear and reproducible mechanism of action that is ideal for validating genotoxicity assays and for probing the complex machinery of the Nucleotide Excision Repair pathway. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage ANF to advance our knowledge of DNA damage, repair, and the origins of cancer, ultimately aiding in the development of safer chemicals and more effective therapeutics.

References

-

Herreno-Saenz, D., et al. (2010). DNA Adducts From Nitroreduction of 2,7-dinitrofluorene, a Mammary Gland Carcinogen, Catalyzed by Rat Liver or Mammary Gland Cytosol. PubMed. Available at: [Link]

-

Möller, L. (1994). Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance. DiVA portal. Available at: [Link]

-

Möller, L., et al. (1994). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. PubMed. Available at: [Link]

-

International Agency for Research on Cancer. (1996). 2-NITROFLUORENE. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

-

ResearchGate. (n.d.). Schematic diagram of the metabolic activation of 2-aminofluorene. ResearchGate. Available at: [Link]

-

Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. Available at: [Link]

-

Cui, X. S., et al. (1995). Preneoplastic lesions and DNA adduct formation of the airborne genotoxic agents 2-nitrofluorene and 2,7-dinitrofluorene. PubMed. Available at: [Link]

-

Mu, H., et al. (2012). Nucleotide excision repair of 2-acetylaminofluorene- and 2-aminofluorene-(C8)-guanine adducts: molecular dynamics simulations elucidate how lesion structure and base sequence context impact repair efficiencies. Nucleic Acids Research. Available at: [Link]

-

Roldan, R.J., & Sun, H. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available at: [Link]

-

Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis. Available at: [Link]

-

Kazmi, Z., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Nucleotide excision repair. Wikipedia. Available at: [Link]

-

Sancar, A. (1995). Nucleotide excision repair. PubMed. Available at: [Link]

-

Cantelli Forti, G., et al. (1984). Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations. PubMed. Available at: [Link]

-

Mu, H., et al. (2012). Nucleotide excision repair of 2-acetylaminofluorene- and 2-aminofluorene-(C8)-guanine adducts: molecular dynamics simulations elucidate how lesion structure and base sequence context impact repair efficiencies. Semantic Scholar. Available at: [Link]

-

Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. PubMed. Available at: [Link]

-

Gulan, M. P., et al. (2006). Metabolism of 2-aminofluorene by human polymorphonuclear leukocytes: more evidence for the association between inflammation and cancer. PMC. Available at: [Link]

-

Regulations.gov. (n.d.). ATTACHMENT COVER SHEET Ames Test Bacterial Mutation Assay (S. typhimurium and E. coli). Regulations.gov. Available at: [Link]

-

Azqueta, A., et al. (2014). Comet assay to measure DNA repair: approach and applications. Frontiers in Genetics. Available at: [Link]

-

EBPI. (n.d.). Mutagenicity Testing in Pharmaceutical Development. EBPI. Available at: [Link]

-

Marteijn, J. A., et al. (2020). The involvement of nucleotide excision repair proteins in the removal of oxidative DNA damage. PubMed. Available at: [Link]

-

Collins, A. R. (2004). The Comet Assay for DNA Damage and Repair: Principles, Applications, and Limitations. ResearchGate. Available at: [Link]

-

Gant, T. W., et al. (1993). Requirement for metabolic activation of acetylaminofluorene to induce multidrug gene expression. PMC. Available at: [Link]

-

Cordes, T., et al. (2021). Targeting Mechanisms of the DNA Damage Response (DDR) and DNA Repair by Natural Compounds to Improve cAT-Triggered Tumor Cell Death. MDPI. Available at: [Link]

-

Ge, J., et al. (2022). Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues. NIH. Available at: [Link]

-

Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair and mutagenesis. PMC. Available at: [Link]

-

Collins, A. R. (2004). The Comet Assay for DNA Damage and Repair. Zenodo. Available at: [Link]

-

N'JOY Biochemistry. (2022). 6: DNA damage and repair mechanisms | Molecular Biology| Biochemistry. YouTube. Available at: [Link]

-

Professor Dave Explains. (2016). Mechanisms of DNA Damage and Repair. YouTube. Available at: [Link]

-

Fukae, J., et al. (2005). DNA Damage and Repair: Relevance to Mechanisms of Neurodegeneration. PMC. Available at: [Link]

-

Constant, S., et al. (1996). Rapid upregulation and differential expression of B7 occurs during the course of a primary type 2 in vivo immune response. Rutgers University. Available at: [Link]

-

scanR. (n.d.). scanR. Available at: [Link]

Sources

- 1. Item - Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance - Karolinska Institutet - Figshare [openarchive.ki.se]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA adducts from nitroreduction of 2,7-dinitrofluorene, a mammary gland carcinogen, catalyzed by rat liver or mammary gland cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. aniara.com [aniara.com]

- 10. carlroth.com [carlroth.com]

Spectroscopic properties of 2-Amino-7-nitrofluorene

An In-depth Technical Guide to the Spectroscopic Properties of 2-Amino-7-nitrofluorene (ANF)

Authored by: Gemini, Senior Application Scientist

Abstract

2-Amino-7-nitrofluorene (ANF) is a heterocyclic aromatic compound distinguished by its significant solvatochromic properties, making it an invaluable tool in chemical and biological research. This guide provides a comprehensive technical overview of the spectroscopic characteristics of ANF, intended for researchers, scientists, and professionals in drug development. We will delve into the principles and experimental methodologies for analyzing its UV-Visible absorption, fluorescence, infrared, and nuclear magnetic resonance spectra. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a field-proven perspective on leveraging ANF as a molecular probe.

Introduction to 2-Amino-7-nitrofluorene (ANF)

2-Amino-7-nitrofluorene (ANF), with the chemical formula C₁₃H₁₀N₂O₂, is a fluorene derivative featuring an electron-donating amino group (-NH₂) at position 2 and a strong electron-withdrawing nitro group (-NO₂) at position 7.[1] This "push-pull" electronic structure is the foundation of its most notable characteristic: a significant change in dipole moment upon electronic excitation.[2] This property makes its spectroscopic behavior highly sensitive to the polarity of its surrounding environment.

Consequently, ANF is widely utilized as a solvatochromic dye to probe solute-solvent interactions and characterize the polarity of microenvironments.[3][4][5] Beyond its use as an environmental probe, ANF is also a subject of study in toxicology and carcinogenesis research due to its classification as a mutagenic aromatic nitro compound.[6][7] A thorough understanding of its spectroscopic properties is therefore essential for its effective application and study.

Caption: Chemical structure of 2-Amino-7-nitrofluorene.

UV-Visible Absorption Spectroscopy

The UV-Visible absorption spectrum of ANF is dominated by an intense intramolecular charge-transfer (ICT) band. Upon absorption of light, electron density shifts from the electron-donating amino group (donor) to the electron-withdrawing nitro group (acceptor) through the fluorene π-system.

Solvatochromism in Absorption

The energy of this ICT transition is highly dependent on the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition. This phenomenon, known as positive solvatochromism, results in a bathochromic (red) shift of the absorption maximum (

Table 1: UV-Visible Absorption Maxima of ANF in Various Solvents

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) |

Experimental Protocol: UV-Visible Spectroscopy

-

Solution Preparation: Prepare a stock solution of ANF (e.g., 1 mM) in a high-purity solvent like acetonitrile. From this, prepare a dilute working solution (e.g., 10⁻⁴ M) in the solvent of interest.[3] All solutions should be protected from light to prevent photodegradation.

-

Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer. Allow the instrument lamp to warm up for at least 30 minutes for stable output.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement. Place it in the reference and sample holders and perform a baseline correction across the desired wavelength range (e.g., 250-600 nm).

-

Sample Measurement: Replace the solvent in the sample cuvette with the ANF solution. Acquire the absorption spectrum over the same wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (

). Ensure the peak absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

Caption: Workflow for UV-Visible absorption analysis of ANF.

Fluorescence Spectroscopy

ANF exhibits strong fluorescence, which is also highly sensitive to the solvent environment. The large change in dipole moment upon excitation results in significant solvent relaxation around the excited-state molecule before emission occurs, leading to a large Stokes shift (the difference between absorption and emission maxima).[2]

Solvatochromic Fluorescence Shift

Similar to its absorption, the fluorescence emission of ANF shows a pronounced bathochromic shift with increasing solvent polarity.[2][4] This is because polar solvent molecules reorient around the highly polar excited state, lowering its energy before fluorescence occurs. This relaxation process can be studied using time-resolved fluorescence spectroscopy, which reveals the dynamics of solvent-solute interactions on a picosecond timescale.[2][8]

Table 2: Fluorescence Emission Maxima of ANF in Various Solvents

| Solvent |

Synchronous Fluorescence Spectroscopy (SFS)

SFS is a powerful technique for studying ANF. In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (

Experimental Protocol: Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of ANF (e.g., 10⁻⁴ M) in the desired spectroscopic-grade solvent. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with excitation and emission monochromators.

-

Steady-State Emission:

-

Set the excitation wavelength to the absorption maximum (

) determined from UV-Vis analysis. -

Scan the emission monochromator over a range that covers the expected emission (e.g., 420-700 nm).

-

Record the emission spectrum and identify the emission maximum (

).

-

-

Synchronous Fluorescence Scan:

-

Determine an appropriate constant wavelength difference (

). A small -

Simultaneously scan both monochromators over a desired range, maintaining the set

. -

Analyze the resulting synchronous fluorescence spectrum for peak position and intensity.

-

Caption: Jablonski diagram for ANF photophysical processes.

Infrared (IR) Spectroscopy